4-(Cyclopropylamino)-3-methylbenzonitrile
Overview
Description
4-(Cyclopropylamino)-3-methylbenzonitrile is an organic compound with a unique structure that includes a cyclopropylamino group attached to a benzene ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)-3-methylbenzonitrile typically involves the reaction of 3-methylbenzonitrile with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropylamine and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to facilitate the formation of the cyclopropylamino group on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the cyclopropylamino group or the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(Cyclopropylamino)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Cyclopropylamino)-3-methylbenzonitrile exerts its effects involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in the compound’s reactivity and binding properties. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
4-(Cyclopropylamino)-3-methylbenzonitrile can be compared with other similar compounds to highlight its uniqueness:
4-(Cyclopropylamino)-3-methylbenzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which can significantly alter its chemical properties and reactivity.
4-(Cyclopropylamino)-3-methylbenzaldehyde: The presence of an aldehyde group in this compound can lead to different reactivity patterns compared to the nitrile group in this compound.
4-(Cyclopropylamino)-3-methylbenzamide: The amide group in this compound can affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-(cyclopropylamino)-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-9(7-12)2-5-11(8)13-10-3-4-10/h2,5-6,10,13H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAWXHSGVPCOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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